CID 53976762 CID 53976762
Brand Name: Vulcanchem
CAS No.:
VCID: VC20668226
InChI: InChI=1S/C9H16O2Si/c1-10-12-5-4-7-2-3-8-9(6-7)11-8/h7-9H,2-6H2,1H3
SMILES:
Molecular Formula: C9H16O2Si
Molecular Weight: 184.31 g/mol

CID 53976762

CAS No.:

Cat. No.: VC20668226

Molecular Formula: C9H16O2Si

Molecular Weight: 184.31 g/mol

* For research use only. Not for human or veterinary use.

CID 53976762 -

Specification

Molecular Formula C9H16O2Si
Molecular Weight 184.31 g/mol
Standard InChI InChI=1S/C9H16O2Si/c1-10-12-5-4-7-2-3-8-9(6-7)11-8/h7-9H,2-6H2,1H3
Standard InChI Key VBVAKGKFOCMGKG-UHFFFAOYSA-N
Canonical SMILES CO[Si]CCC1CCC2C(C1)O2

Introduction

Structural and Functional Analogues

While CID 53976762 itself lacks documented data, the search results include compounds with similar naming conventions or functional groups. For instance:

1-Piperidineacetamide Derivatives

CID 53962 (1-Piperidineacetamide, N-(2,6-dimethylphenyl)-, monohydrochloride) shares a piperidine-acetamide backbone, a common motif in medicinal chemistry. Key properties include:

PropertyValue
Molecular FormulaC15_{15}H23_{23}ClN2_{2}O
Molecular Weight282.81 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Topological Polar Surface Area33.5 Ų

This compound’s NMR spectra (1H and 13C) and IR data are cataloged, indicating applications in drug design or biochemical research .

Loperamide Derivatives

CID 3954 (Loperamide(1+)), a cationic derivative of the antidiarrheal drug loperamide, exemplifies how quaternary ammonium structures influence pharmacokinetics. Its molecular weight of 478.0 g/mol and chlorine-substituted aromatic ring suggest potential interactions with opioid receptors .

Methodological Frameworks for Compound Characterization

Computational Modeling

Modern cheminformatics tools, such as Quantitative Structure-Activity Relationship (QSAR) models, predict biological activity based on molecular descriptors. For example:

  • XLogP3-AA (partition coefficient): Critical for estimating lipid solubility (e.g., 2.5 for CID 5398322) .

  • Topological Polar Surface Area (TPSA): Correlates with membrane permeability (e.g., 49.3 Ų for CID 5398322) .

Spectroscopic Analysis

The search results highlight standardized protocols for structural elucidation:

  • 1H NMR: Chemical shifts (δ 1.2–7.8 ppm) resolve proton environments in aromatic and aliphatic regions .

  • FTIR: Absorption bands (e.g., 1650 cm1^{-1} for amide C=O stretch) confirm functional groups .

Data Gaps and Recommendations

The absence of CID 53976762 underscores the need for:

  • Identifier Verification: Cross-checking via PubChem’s Advanced Search using InChIKey or SMILES strings.

  • Synthetic Exploration: If CID 53976762 represents a novel compound, collaborative efforts with academic or industrial labs could prioritize its synthesis and characterization.

  • Database Updates: Submitting unpublished data to PubChem or related repositories to enhance scientific visibility.

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